2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol
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Overview
Description
2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol is a naturally occurring compound found in the leaves of the Clibadium species, particularly Clibadium sylvestre and Clibadium surinamense . It is known for its potent central nervous system stimulant and proconvulsant activities . This compound has been studied for its ichthyotoxic properties, which means it is toxic to fish .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol can be extracted from the leaves of Clibadium surinamense using chromatographic techniques The extraction process involves the use of solvents to isolate the compound from the plant material
Industrial Production Methods
Industrial production of cunaniol is not widely practiced due to its limited applications and the complexity of its extraction from natural sources. Most of the available cunaniol is obtained through laboratory-scale extraction processes.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of cunaniol can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving cunaniol often use halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cunaniol can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol has been the subject of various scientific studies due to its unique properties . Some of its applications include:
Chemistry: this compound is used as a model compound in studies of natural product synthesis and chemical reactivity.
Mechanism of Action
2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol exerts its effects primarily through its action on the central nervous system . It stimulates neuronal activity, leading to excitability and spasms. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is known to interfere with neurotransmitter systems, particularly those involving glutamate .
Comparison with Similar Compounds
2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol is unique due to its potent central nervous system stimulant and proconvulsant activities . Similar compounds include:
This compound stands out due to its specific combination of ichthyotoxic and neurostimulatory properties, making it a compound of interest in various fields of research.
Properties
CAS No. |
20110-23-0 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[(E)-non-1-en-3,5,7-triynyl]oxan-3-ol |
InChI |
InChI=1S/C14H14O2/c1-2-3-4-5-6-7-8-11-14-13(15)10-9-12-16-14/h8,11,13-15H,9-10,12H2,1H3/b11-8+ |
InChI Key |
WFJPISZWZQHNLX-DHZHZOJOSA-N |
SMILES |
CC#CC#CC#CC=CC1C(CCCO1)O |
Isomeric SMILES |
CC#CC#CC#C/C=C/C1C(CCCO1)O |
Canonical SMILES |
CC#CC#CC#CC=CC1C(CCCO1)O |
Synonyms |
ichthyothereol ichthyothereol acetate ichthyothereol acetate, (2alpha(E),3beta)-isomer ichthyothereol acetate, (2S-(2alpha(E),3beta))-isomer ichthyothereol, (2alpha(E),3beta)-isomer ichthyothereol, (2S-(2alpha(E),3beta))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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